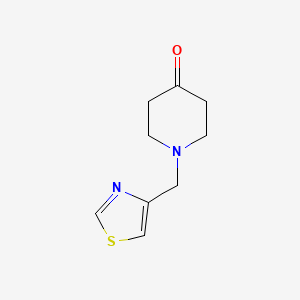

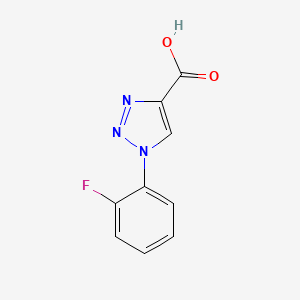

![molecular formula C14H17N3O3 B1437425 N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-14-0](/img/structure/B1437425.png)

N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Übersicht

Beschreibung

“N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a non-hydrophobic compound used in treating metastasis .

Synthesis Analysis

A series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids were synthesized with the aim of establishing a structure-analgesic activity relationship . It was noted that the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .

Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Wissenschaftliche Forschungsanwendungen

- Field : Medicinal Chemistry

- Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized for their potential as anti-cancer agents .

- Method : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds 4a – 4d bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

- Field : Molecular Diversity

- Application : 4-Hydroxy-2-quinolones and their synthetic analogous have been used in the synthesis of related four-membered to seven-membered heterocycles .

- Method : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .

- Results : Most of the synthesized heterocycles showed unique biological activities .

Anti-cancer agents

Synthesis of fused heterocycles

- Field : Organic Chemistry

- Application : A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .

- Method : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .

- Results : The adopted methodology resulted in the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .

- Field : Medicinal Chemistry

- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .

- Method : Various synthetic routes have been developed for imidazole and their derived products .

- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Green and Efficient Synthetic Methodology

Therapeutic Potential of Imidazole Containing Compounds

- Field : Medicinal Chemistry

- Application : Imidazole containing compounds have been synthesized and tested for their antimicrobial activity .

- Method : A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) and screened for their in vitro antimicrobial activity against bacterial and fungal strains .

- Results : Among the derivatives tested, compounds a1, a2 and a3 exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .

- Field : Medicinal Chemistry

- Application : Imidazole containing compounds have been synthesized and tested for their anti-inflammatory activity .

- Method : The thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anti-inflammatory activity .

- Results : The thienotriazolo pyrimidine derivatives, e5, e6 and e7, were proved to display distinctive anti-inflammatory activity at the acute and sub acute stages .

Antimicrobial Activity

Anti-inflammatory Activity

Eigenschaften

IUPAC Name |

N-butyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-4-7-15-12(18)10-13(19)16-11-9(2)6-5-8-17(11)14(10)20/h5-6,8,19H,3-4,7H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEJSQFNLUYFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)

![1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437351.png)

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)

![Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1437356.png)

![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)

![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)